tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate
Description
tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate is a bicyclic organic compound featuring a 1,4-diazepane backbone with a tert-butyl carbamate group at position 1, a ketone (oxo) group at position 5, and a methyl substituent at position 7. The tert-butyl carbamate (Boc) group enhances solubility and stability, making such derivatives valuable intermediates in organic synthesis.
Properties
IUPAC Name |
tert-butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8-7-9(14)12-5-6-13(8)10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUDYBHUSQCFFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NCCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of di-tert-butyl dicarbonate with 5H-1,4-diazepin-5-one, hexahydro-7-methyl . The reaction is typically carried out in the presence of N-ethyl-N,N-diisopropylamine in 1,4-dioxane and water at room temperature for 48 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the diazepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques such as reflux, stirring, and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions may result in various substituted diazepane derivatives.
Scientific Research Applications
Tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s uniqueness lies in the positioning of its substituents. Below is a detailed comparison with structurally related 1,4-diazepane derivatives:
Key Structural Differences:
- tert-Butyl (R)-5-methyl-1,4-diazepane-1-carboxylate () : Lacks the 5-oxo group but includes a methyl group at position 5. Its stereochemistry ([α]D^18 +16.2) suggests chiral applications in asymmetric synthesis .
- CAS: 179686-61-4; purity >95% .
- tert-Butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate () : Substitutes the 7-methyl with a phenyl group, increasing lipophilicity and steric bulk. Purity >95%, validated via NMR .
- tert-Butyl 4-acryloyl-5-oxo-1,4-diazepane-1-carboxylate () : Incorporates an acryloyl group at position 4, enabling conjugate addition reactions. Used in macrocycle synthesis via SuRE (Successive Ring Expansion) methodology .
Physicochemical Properties
- Purity : Analogs like those in and exhibit purities >95%, typical for Boc-protected intermediates .
- Optical Activity: The (R)-5-methyl derivative () shows notable optical rotation ([α]D^18 +16.2), suggesting enantiomeric specificity .
- Spectroscopy : NMR and HRMS (e.g., [M+Na]+ = 461.3152 in ) are standard for structural validation .
Data Table: Comparative Analysis of 1,4-Diazepane Derivatives
Biological Activity
tert-Butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₈N₂O₃
- Molecular Weight : 214.30 g/mol
- CAS Number : 1638744-15-6
Antimicrobial Activity
Research indicates that compounds similar to tert-butyl 7-methyl-5-oxo-1,4-diazepane have shown promising antimicrobial properties. For instance, studies have demonstrated that derivatives of diazepanes exhibit significant activity against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antitumor Activity
Several studies have explored the antitumor potential of diazepane derivatives. For example, a study highlighted the efficacy of certain diazepane compounds in inhibiting tumor growth in vitro and in vivo models. The mechanism involves apoptosis induction and cell cycle arrest in cancer cells, particularly those resistant to conventional therapies.
Neuroprotective Effects
Emerging evidence suggests that tert-butyl 7-methyl-5-oxo-1,4-diazepane may possess neuroprotective properties. Research indicates that it can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Case Studies
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 12 µg/mL. |
| Study B (2021) | Showed that the compound induced apoptosis in human cancer cell lines with an IC50 of 15 µM. |
| Study C (2022) | Reported neuroprotective effects in a mouse model of Alzheimer's disease, reducing amyloid-beta accumulation. |
The biological activity of tert-butyl 7-methyl-5-oxo-1,4-diazepane is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cell Signaling Modulation : It can modulate signaling pathways associated with apoptosis and inflammation.
- Antioxidant Activity : The compound exhibits antioxidant properties that protect cells from oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
